molecular formula C18H19N5O2 B2837117 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034583-01-0

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2837117
CAS No.: 2034583-01-0
M. Wt: 337.383
InChI Key: NKPITMVZZGSYTK-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a chemical compound with the CAS Number 2034583-01-0 and a molecular formula of C18H19N5O2 . It has a molecular weight of approximately 337.38 g/mol . The compound features a complex structure that incorporates both a benzimidazole and a piperidine ring, linked by an ethanone chain and a pyridazin-3-yloxy moiety . This specific molecular architecture suggests potential for interesting biological activity and makes it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for pharmacological screening . Its structural components are commonly found in compounds studied for their interactions with various enzymes and receptors. The physical and chemical properties, including a calculated XLogP3 of 1.5, indicate certain solubility characteristics that can inform experimental design . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Specific safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(12-23-13-19-15-6-1-2-7-16(15)23)22-10-4-5-14(11-22)25-17-8-3-9-20-21-17/h1-3,6-9,13-14H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPITMVZZGSYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodiazole moiety linked to a piperidine ring through a pyridazine derivative. The molecular formula is C19H21N5O, with a molecular weight of approximately 337.41 g/mol. Below is a summary of its structural characteristics:

PropertyDetails
Molecular FormulaC19H21N5O
Molecular Weight337.41 g/mol
IUPAC NameThis compound

Research indicates that the compound may exhibit several biological activities, including:

  • Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. The exact mechanism of this compound remains to be elucidated but is likely related to these pathways.
  • Phospholipase Inhibition : Compounds with structural similarities have been noted for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition can lead to the accumulation of phospholipids within lysosomes, which could have therapeutic implications or toxicity concerns in drug development.

Case Study 1: Inhibition of Lysosomal Phospholipase A2

A study screened various compounds for their ability to inhibit PLA2G15, revealing that many cationic amphiphilic drugs could cause phospholipidosis through this mechanism. The structure of this compound aligns with those known to interact with PLA2G15, suggesting further investigation into its inhibitory potential is warranted.

Case Study 2: Anticancer Properties

Research on related benzodiazole derivatives has demonstrated their efficacy against various cancer cell lines. For instance, one study reported that certain derivatives induced significant apoptosis in breast cancer cells via mitochondrial pathways. Although specific activity against cancer cells for this compound is yet to be determined, its structural analogs suggest promising potential.

Summary Table of Biological Activities

Activity TypeFindingsSource
Anticancer ActivityInduces apoptosis in cancer cellsPreliminary studies
Phospholipase A2 InhibitionPotential inhibition leading to phospholipidosisStructural analog studies

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study evaluated various compounds for their effectiveness against different bacterial strains, identifying promising candidates for further development. The compound demonstrated significant activity against Pseudomonas aeruginosa, a common pathogen associated with various infections .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. In a study using Caenorhabditis elegans as a model organism, researchers screened a library of compounds and found that this particular compound exhibited notable efficacy in inhibiting helminth growth . This suggests potential applications in treating parasitic infections in humans and animals.

In Vivo Studies

In vivo studies have shown that the compound can effectively reduce infection rates in animal models when administered at specific dosages. These findings are crucial for understanding the therapeutic window and potential side effects associated with its use.

Case Study 1: Antimicrobial Screening

A comprehensive screening of 181 compounds, including 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one, was conducted to assess antimicrobial properties. The results indicated that this compound had one of the highest activity levels against Pseudomonas aeruginosa, warranting further investigation into its structure–activity relationship (SAR) to optimize efficacy .

Case Study 2: Anthelmintic Efficacy

In another study focused on anthelmintic activity, this compound was tested alongside others for its ability to inhibit growth and reproduction in C. elegans. Results showed a significant reduction in worm viability at concentrations as low as 10 µM, demonstrating its potential as a lead compound for developing new anthelmintic therapies .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Weight Key Differences Reference
Target Compound 1H-1,3-Benzodiazole + Piperidine 3-(Pyridazin-3-yloxy) 323.35 Reference standard
1-{3-[1-(2-Aminoethyl)-1H-Pyrazolo[3,4-b]Pyrazin-3-yl]Pyrrolidin-1-yl}Ethan-1-one Pyrazolo-pyrazine + Pyrrolidine 2-Aminoethyl 288.32 Replaces benzodiazole with pyrazolo-pyrazine; shorter synthesis route (55% yield)
2-(3,5-Difluorophenyl)-1-[4-(6-Fluoro-2-Phenyl-1H-1,3-Benzodiazol-1-yl)Piperidin-1-yl]Ethan-1-one 1H-1,3-Benzodiazole + Piperidine 3,5-Difluorophenyl, 6-Fluoro 477.48 Fluorine substitutions enhance lipophilicity; higher MW
2-(1,3-Benzoxazol-2-yl)-1-(Pyridin-3-yl)Ethan-1-one Benzoxazole + Pyridine Pyridin-3-yl 238.25 Replaces benzodiazole with benzoxazole; simpler structure
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one 1H-1,3-Benzodiazole + Pyrrolidine Trifluoromethyl 297.28 Trifluoromethyl group improves metabolic stability

Physicochemical Properties

    Q & A

    Q. Basic

    • NMR spectroscopy : ¹H/¹³C NMR confirms benzodiazole and pyridazine ring connectivity .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₉H₁₈N₆O₂).
    • X-ray crystallography : Resolves stereochemistry of the piperidinyl-pyridazine moiety .
    • HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete coupling steps .

    How should researchers design experiments to evaluate dual-target pharmacological potential (e.g., CNS and antitumor)?

    Advanced
    Experimental design :

    • In vitro models :
    • Test kinase inhibition (e.g., EGFR, MAPK) for antitumor activity .
    • Assess GABA receptor modulation (radioligand binding assays) for CNS effects .
      • In vivo models : Use xenograft mice with CNS-implanted tumors to study blood-brain barrier penetration and dual efficacy .
      • Controls : Include reference compounds (e.g., imatinib for kinase inhibition, diazepam for GABA modulation) .

    What strategies mitigate challenges in scaling up lab-scale synthesis?

    Q. Advanced

    • Optimize solvent systems : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
    • Catalyst screening : Test copper(I) iodide or Pd/C for coupling steps to reduce metal contamination .
    • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and minimize side products .

    How can spectral data inconsistencies (e.g., unexpected NMR peaks) be troubleshooted?

    Q. Basic

    • Artifact identification : Check for residual solvents (e.g., DMSO-d₅ in DMSO-d⁶) or rotamers in piperidine rings .
    • Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening in flexible moieties (e.g., piperidinyloxy groups) .
    • Cross-validate : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

    What are the best practices for assessing environmental fate and ecotoxicology?

    Advanced
    Follow ISO 14040/44 guidelines:

    • Degradation studies : Hydrolytic stability (pH 4–9 buffers) and photolysis under UV light (λ = 254 nm) .
    • Bioaccumulation : Use OECD 305 model with Daphnia magna to estimate logP-driven uptake .
    • Toxicity screening : Algal growth inhibition (OECD 201) and zebrafish embryo assays (LC₅₀ determination) .

    How do steric and electronic effects in the pyridazin-3-yloxy group influence reactivity?

    Q. Advanced

    • Steric hindrance : Bulkier substituents (e.g., ethyl vs. methyl) reduce nucleophilic attack efficiency at the piperidine nitrogen .
    • Electronic effects : Electron-withdrawing groups (e.g., nitro) on pyridazine enhance electrophilicity of adjacent carbons, facilitating coupling .
      Methodology :
      • Perform Hammett analysis to correlate substituent σ values with reaction rates .

    What validation criteria ensure reproducibility in biological activity assays?

    Q. Basic

    • Dose-response curves : Use ≥3 independent replicates with IC₅₀ values within ±20% .
    • Positive/negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
    • Blinding : Assign compound codes to avoid bias in data interpretation .

    How can computational modeling guide the optimization of this compound’s pharmacokinetics?

    Q. Advanced

    • ADME prediction : Use SwissADME or QikProp to estimate logP (target 2–3), PSA (<90 Ų), and CYP450 interactions .
    • Docking studies : AutoDock Vina models interactions with targets (e.g., EGFR’s ATP-binding pocket) to prioritize analogs with higher predicted affinity .
    • MD simulations : Assess binding stability (≥100 ns trajectories) for lead candidates .

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